N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a piperazine moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological effects, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the specific environment in which it is administered .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved by the cyclization of α-haloketones with thiourea. The thiophene ring is then introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives. The piperazine moiety is incorporated through nucleophilic substitution reactions, where piperazine is reacted with an appropriate electrophile, such as an alkyl halide. The final step involves the formation of the carboxamide group through the reaction of the amine with an acylating agent, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides or sulfonates to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, sulfonates, in the presence of a base such as potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield thiol derivatives. Substitution reactions can introduce various alkyl or aryl groups onto the piperazine moiety.
Scientific Research Applications
N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
- 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methyl)piperazine-1-carboxamide
Uniqueness
N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS2/c1-2-16-15(20)19-7-5-18(6-8-19)10-14-17-12(11-22-14)13-4-3-9-21-13/h3-4,9,11H,2,5-8,10H2,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNSPMAKGPXDJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.